3-(3-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
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Overview
Description
3-(3-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorophenyl group, a methoxy-methylpyrimidinyl group, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. For instance, the reaction between 3-fluorobenzohydrazide and 2-methoxy-4-methylpyrimidine-5-carboxylic acid under dehydrating conditions can yield the desired oxadiazole ring.
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Cyclization Reaction: : The cyclization is often facilitated by the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
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Batch Processing: : Utilizing large-scale reactors where the reagents are mixed and heated under controlled conditions to ensure complete cyclization and high yield.
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Continuous Flow Synthesis: : Employing continuous flow reactors to enhance reaction efficiency, reduce reaction times, and improve safety by minimizing the handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
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Substitution Reactions:
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Oxidation and Reduction: : The oxadiazole ring can be subjected to oxidation or reduction reactions, potentially altering its electronic properties and reactivity.
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Nucleophilic Addition: : The pyrimidinyl group can undergo nucleophilic addition reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution on the fluorophenyl ring can yield halogenated or nitrated derivatives, while oxidation of the oxadiazole ring can produce oxadiazole N-oxides.
Scientific Research Applications
3-(3-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which 3-(3-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole exerts its effects is often related to its ability to interact with biological targets such as enzymes, receptors, or DNA. The fluorophenyl and pyrimidinyl groups can facilitate binding to active sites, while the oxadiazole ring can participate in hydrogen bonding or π-π interactions, stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluorophenyl)-5-(2-methylpyrimidin-5-yl)-1,2,4-oxadiazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-(3-Chlorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole: Substitution of fluorine with chlorine can alter the compound’s electronic properties and reactivity.
3-(3-Fluorophenyl)-5-(2-methoxy-4-methylpyridine-5-yl)-1,2,4-oxadiazole: Replacement of the pyrimidine ring with a pyridine ring, which may influence its binding affinity and specificity.
Uniqueness
The presence of both the fluorophenyl and methoxy-methylpyrimidinyl groups in 3-(3-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole imparts unique electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets highlights its potential as a valuable compound in scientific research.
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O2/c1-8-11(7-16-14(17-8)20-2)13-18-12(19-21-13)9-4-3-5-10(15)6-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGRKSZKFUACLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)C3=CC(=CC=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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